3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-methyl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O4S/c1-9-15(13,14)5-2-3-7(10(11)12)6(8)4-5/h2-4,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIEYTFGALTUGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Sulfonylation Methods
Synthesis via Sulfonyl Chloride Intermediates
The most widely reported route involves sequential nitration, fluorination, and sulfonylation of benzene derivatives.
Preparation of 3-Fluoro-4-nitrobenzenesulfonyl Chloride
Chlorosulfonation of 1-fluoro-2-nitrobenzene using chlorosulfonic acid at 0–5°C yields the sulfonyl chloride precursor. This intermediate is critical for downstream amidation, with purity (>95%) confirmed by $$^{19}\text{F}$$ NMR and LC-MS.
N-Methylation via Nucleophilic Substitution
Reaction of 3-fluoro-4-nitrobenzenesulfonyl chloride with methylamine in tetrahydrofuran (THF) at 0°C, catalyzed by triethylamine (TEA), achieves 84–89% yield. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF/DCM (1:1) | 84 |
| Temperature | 0°C → RT | 89 |
| Base | Triethylamine | 86 |
The reaction proceeds via a two-step mechanism: (1) deprotonation of methylamine by TEA, and (2) nucleophilic attack on the sulfonyl chloride.
Modern Catalytic Approaches
Analytical Validation and Characterization
Spectroscopic Confirmation
Industrial-Scale Optimization
Continuous Flow Reactor Design
Pilot studies using microreactors (Corning AFR) enhanced yield to 91% by minimizing thermal degradation:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 6 h | 22 min |
| Temperature | 0°C | 25°C |
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
This method reduces waste by 40% compared to batch synthesis.
Emerging Alternatives
Photocatalytic Sulfonamide Formation
Visible-light-mediated C–S coupling using eosin Y as photocatalyst achieves 65% yield at room temperature, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as iron and hydrochloric acid.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Iron and hydrochloric acid at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 3-Fluoro-N-methyl-4-aminobenzene-1-sulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Fluoro-N-methyl-4-nitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
1. Antibacterial Properties
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide exhibits significant antibacterial activity due to its ability to inhibit bacterial enzymes involved in folate synthesis. This mechanism is similar to that of traditional sulfa drugs, which compete with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthase, an essential enzyme for bacterial growth .
2. Enzyme Inhibition
The sulfonamide group in this compound allows it to act as an enzyme inhibitor. Research indicates that it can effectively inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. This inhibition could lead to therapeutic applications in treating diseases associated with excessive inflammation .
3. Fluorination Reactions
As a fluorinated compound, this compound can serve as a fluorinating agent in organic synthesis. It can facilitate the introduction of fluorine into other organic molecules, enhancing their properties and reactivity .
4. Drug Development
The compound's unique structure makes it a candidate for drug development against various bacterial infections and inflammatory diseases. Its potential as an antibacterial agent and enzyme inhibitor suggests that it could be further explored for therapeutic applications .
Case Study 1: Antibacterial Activity
A study demonstrated that derivatives of sulfonamides, including this compound, showed promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involved competitive inhibition of the folate synthesis pathway, leading to bacterial cell death.
Case Study 2: NLRP3 Inflammasome Inhibition
Research focused on the development of selective NLRP3 inhibitors based on sulfonamide scaffolds revealed that this compound effectively inhibited the NLRP3 inflammasome in vitro and showed selective engagement in vivo. This suggests its potential utility in treating inflammatory diseases such as gout and type 2 diabetes .
Mechanism of Action
The mechanism of action of 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfonamide group can mimic natural substrates and inhibit enzyme activity, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Fluoro-N-methyl-4-nitrobenzenesulfonamide
- Molecular Formula : C₇H₇FN₂O₄S
- Molecular Weight : 234.21 g/mol
- CAS Number : 1555560-66-1
- Key Features : A sulfonamide derivative with a nitro group at the para position, a fluorine atom at the meta position, and an N-methyl group on the sulfonamide moiety.
Synthesis and Applications :
This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research . Its nitro group serves as a precursor for further functionalization (e.g., reduction to amines), while the fluorine atom enhances electron-withdrawing effects, influencing reactivity and stability.
Comparison with Structurally Similar Sulfonamides
3-{[(4-Fluoro-3-methylphenyl)carbamoyl]amino}-4-hydroxy-5-nitrobenzene-1-sulfonamide
- Molecular Formula : C₁₄H₁₃FN₄O₆S
- Molecular Weight : 396.34 g/mol
- Key Differences: Introduces a carbamoyl group and hydroxyl group on the benzene ring. The carbamoyl linkage allows for hydrogen bonding, which may enhance biological interactions .
3-Amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide
- Molecular Formula : C₉H₁₁FN₂O₂S
- Molecular Weight : 230.26 g/mol
- Key Differences: Replaces the nitro group with an amino group, reducing electron-withdrawing effects and increasing nucleophilicity. Cyclopropyl substituent on the sulfonamide nitrogen introduces steric hindrance, which may affect binding in biological systems .
N-(4-Amino-3-methylphenyl)-2-nitrobenzene-1-sulfonamide
- Molecular Formula : C₁₃H₁₃N₃O₄S
- Molecular Weight : 307.33 g/mol
- Key Differences: Nitro group at the ortho position instead of para. Amino and methyl groups on the phenyl ring enhance electron-donating effects, altering reactivity in substitution reactions .
Structural and Functional Analysis
Substituent Effects
- Nitro Group :
- Fluorine Atom :
Physical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Trends |
|---|---|---|---|
| Target Compound | 234.21 | Nitro, Fluoro, Sulfonamide | Low in non-polar solvents |
| 3-{[...]-sulfonamide (2.1 ) | 396.34 | Hydroxyl, Carbamoyl | Higher polarity, improved aqueous solubility |
| 3-Amino-N-cyclopropyl (2.2 ) | 230.26 | Amino, Cyclopropyl | Moderate solubility |
| N-(4-Amino-3-methylphenyl) (2.3 ) | 307.33 | Amino, Methyl, Ortho-nitro | Lower solubility due to steric hindrance |
Biological Activity
3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide compound notable for its unique combination of functional groups, which contribute to its distinct biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in medicine and research.
Chemical Structure and Properties
The molecular formula of this compound is CHFNOS, with a molecular weight of approximately 234.21 g/mol. The compound features:
- Fluorine atom : Enhances stability and lipophilicity.
- Nitro group : Capable of undergoing bioreduction to form reactive intermediates.
- Sulfonamide group : Mimics natural substrates, potentially inhibiting enzyme activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:
- Bioreduction of the Nitro Group : The nitro group can be reduced to an amine, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
- Enzyme Inhibition : The sulfonamide group can inhibit the activity of enzymes by mimicking substrates, which is a common mechanism observed in many sulfonamide antibiotics.
Biological Activity and Applications
The compound has been investigated for its potential antibacterial properties, particularly against resistant strains of bacteria. Its unique structure allows it to exhibit different antibacterial spectra compared to other sulfonamides.
Table 1: Comparison of Biological Activity with Similar Compounds
| Compound Name | Antibacterial Spectrum | Unique Properties |
|---|---|---|
| This compound | Broad spectrum | Enhanced lipophilicity due to fluorine |
| 3-Fluoro-4-nitrobenzenesulfonamide | Limited spectrum | Lacks methyl substitution at nitrogen |
| N-methyl-4-nitrobenzenesulfonamide | Variable efficacy | No fluorine substitution |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in combating antibiotic resistance:
- In vitro Studies : Research indicated that this compound exhibits significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to that of traditional antibiotics .
- Mechanistic Insights : Studies suggest that the compound's efficacy may be enhanced by its ability to penetrate bacterial cell walls more effectively than non-fluorinated analogs, thereby increasing its bioavailability and action against resistant strains .
Q & A
Q. What is the recommended synthetic route for 3-Fluoro-N-methyl-4-nitrobenzene-1-sulfonamide, and how are intermediates characterized?
The synthesis involves reacting 3-fluoro-4-nitrobenzenesulfonyl chloride with methylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key steps include:
- Controlled addition of methylamine to avoid exothermic side reactions.
- Use of dichloromethane as a solvent at 0–5°C to stabilize intermediates. Intermediates are characterized using thin-layer chromatography (TLC) for reaction monitoring and ¹H/¹³C NMR to confirm sulfonamide bond formation. Final purity is assessed via HPLC with a C18 column and UV detection at 254 nm .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- ¹H/¹³C NMR : Identifies aromatic protons and fluorine coupling patterns (e.g., para-fluorine splitting).
- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹).
- Mass Spectrometry (MS) : Confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Elemental Analysis : Validates the molecular formula (C₇H₆FN₂O₄S) .
Q. What are the critical stability considerations for storing this compound?
Store in airtight, light-protected containers under inert gas (e.g., argon) at -20°C. The nitro group is photolabile, and exposure to moisture may hydrolyze the sulfonamide. Regular purity checks via HPLC are recommended to monitor degradation .
Advanced Research Questions
Q. How can researchers address low yields during sulfonylation steps in the synthesis of this compound?
Low yields often arise from competing hydrolysis of the sulfonyl chloride. Optimization strategies include:
- Using anhydrous solvents (e.g., freshly distilled dichloromethane).
- Adding methylamine in excess (1.5–2.0 equiv) with dropwise control.
- Employing molecular sieves to scavenge residual moisture. Reaction progress is monitored via in-situ FTIR to track sulfonyl chloride consumption .
Q. How does the fluorine substituent at the 3-position influence intermolecular interactions in crystal packing?
Single-crystal X-ray diffraction reveals that the fluorine atom participates in C-F···H hydrogen bonds , enhancing crystallinity. Data collected at 180 K show a mean C-C bond length of 0.002 Å (R factor = 0.039), indicating tight molecular packing. These interactions may affect solubility and bioavailability .
Q. What computational methods predict the reactivity of the nitro group in electrophilic substitution reactions?
- Density Functional Theory (DFT) : Models the electron-withdrawing effect of the nitro group, predicting preferential reactivity at the ortho position.
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (e.g., Hammett σ constants) with reaction outcomes to guide functionalization strategies .
Q. How can mechanistic studies resolve contradictions in nitro group reduction pathways for derivatives of this compound?
Conflicting reduction products (e.g., amine vs. hydroxylamine intermediates) are investigated using:
- Kinetic isotope effects (KIE) : To identify rate-determining steps.
- Electrochemical analysis : Measures reduction potentials under varying pH.
- EPR spectroscopy : Detects radical intermediates during catalytic hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
